

# Technical Support Center: Matrix Effects in Cotinine Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *rac*-Cotinine-d3

Cat. No.: B3183116

[Get Quote](#)

A Guide for Researchers and Scientists

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the challenges of bioanalysis. This guide focuses on a common yet critical issue in LC-MS/MS assays: matrix effects, specifically within the context of quantifying cotinine using its stable isotope-labeled (SIL) internal standard, ***rac*-Cotinine-d3**.

This document is structured to move from foundational knowledge to advanced troubleshooting, providing not just steps, but the scientific reasoning behind them.

## Part 1: Foundational FAQs - Understanding the Core Components

This section addresses the fundamental questions researchers often have when setting up or troubleshooting a cotinine assay.

**Q1:** What is the matrix effect and why is it a problem in LC-MS/MS bioanalysis?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, saliva).<sup>[1]</sup> This interference occurs within the mass spectrometer's ion source and can lead to either a loss in signal (ion suppression) or an increase in signal (ion enhancement).<sup>[2]</sup> Both phenomena can severely compromise the accuracy, precision, and sensitivity of a quantitative method.<sup>[1][3]</sup>

The underlying mechanisms are complex but are generally attributed to competition between the analyte and matrix components for available charge or access to the droplet surface during the electrospray ionization (ESI) process.<sup>[2]</sup> For example, high concentrations of salts or endogenous compounds like phospholipids can change the physical properties of the ESI droplets, hindering the analyte's ability to become a gas-phase ion and enter the mass analyzer.<sup>[4][5]</sup>

Q2: What is cotinine and why is **rac-Cotinine-d3** the preferred internal standard (IS)?

Cotinine is the primary metabolite of nicotine and serves as the most reliable biomarker for assessing exposure to tobacco smoke due to its longer half-life compared to nicotine.<sup>[6][7]</sup> For quantitative LC-MS/MS analysis, the "gold standard" is to use a stable isotope-labeled version of the analyte as an internal standard.

**rac-Cotinine-d3** is ideal for several reasons:

- Co-elution: It is chemically identical to cotinine, ensuring it co-elutes perfectly under chromatographic separation.
- Identical Physicochemical Properties: It has the same extraction recovery and ionization efficiency as the native analyte.
- Mass Difference: It is distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection without spectral overlap.

By co-eluting and behaving identically during ionization, the SIL-IS experiences the same degree of matrix-induced suppression or enhancement as the analyte.<sup>[8]</sup> Therefore, by calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to an accurate and precise quantification.<sup>[9]</sup>

Q3: What are the regulatory expectations for evaluating matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.<sup>[10][11]</sup> The core expectation is to demonstrate that the accuracy and precision of the assay are not compromised by the variability between different sources of the biological matrix.<sup>[12]</sup>

Guidelines typically require:

- Quantitative Assessment: Calculating a "Matrix Factor" (MF) by comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solution.[13][14]
- Multi-Source Evaluation: Testing at least six different lots or sources of the biological matrix to assess inter-subject variability.[12][14]
- Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots should typically be  $\leq 15\%.$ [14]

## Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific issues you may encounter during method development and routine analysis.

**Q4: My IS (**rac-Cotinine-d3**) signal is highly variable between different samples, but my neat standards are consistent. What is happening?**

This is a classic sign of a significant and variable matrix effect. While the IS is designed to compensate for this, extreme variability can still be problematic and indicates a need for method optimization.

Probable Causes:

- Insufficient Sample Cleanup: The sample preparation method (e.g., simple protein precipitation) is not adequately removing matrix components like phospholipids or salts.[15] Phospholipids are a major cause of ion suppression in plasma samples.[5]
- Chromatographic Co-elution: The cotinine peak is eluting in a region of the chromatogram with a high density of interfering matrix components.[16]
- Variable Matrix Composition: The samples may be from diverse patient populations, including those with lipemic (high fat) or hemolyzed (lysed red blood cells) plasma, which have very different matrix compositions.[14]

## Solutions:

- Step 1: Profile the Matrix Effect. Perform a post-column infusion experiment. This involves infusing a constant flow of cotinine and **rac-Cotinine-d3** solution into the MS while injecting a prepared blank matrix extract. Dips in the baseline signal will reveal the retention times where ion suppression is most severe.[2][17]
- Step 2: Improve Chromatography. Adjust your chromatographic gradient to move the cotinine peak away from the ion suppression zones identified in Step 1. Often, interfering phospholipids elute in the middle of a typical reversed-phase gradient.[18][19]
- Step 3: Enhance Sample Preparation. If chromatographic changes are insufficient, improve the sample cleanup.

| Technique                      | Principle                                                                              | Effectiveness for Cotinine                                                                           | Considerations                                                                    |
|--------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Protein Precipitation (PPT)    | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple and fast, but often provides the "dirtiest" extract, leaving phospholipids and salts.[15][20] | Prone to significant matrix effects.[18]                                          |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent based on pH and polarity.  | More effective at removing salts and phospholipids than PPT.[15][21]                                 | Can be labor-intensive; requires solvent optimization.                            |
| Solid-Phase Extraction (SPE)   | Using a solid sorbent to retain the analyte while matrix components are washed away.   | Generally provides the cleanest extracts and significantly reduces matrix effects.[6][22]            | Requires method development to select the correct sorbent and elution conditions. |

Q5: I am using **rac-Cotinine-d3**, but my accuracy and precision are still poor in some matrix lots. Why isn't the IS compensating perfectly?

While a SIL-IS is the best tool for compensation, it is not infallible. This issue arises when the analyte and IS are not affected by the matrix in an identical manner, a phenomenon known as a differential matrix effect.

#### Probable Causes:

- **Analyte vs. IS Separation:** Though rare with a deuterated standard, certain chromatographic conditions could theoretically cause a slight separation between the analyte and the IS, exposing them to slightly different matrix components as they elute.
- **Source-Specific Interferences:** An interfering compound in a specific lot of matrix might have a unique effect on the analyte that is not perfectly mirrored by the IS.
- **High Analyte Concentration:** At very high concentrations, the analyte itself can contribute to the matrix effect, potentially altering the ionization environment differently for the lower-concentration IS.

#### Solutions:

- **Step 1: Confirm Co-elution.** Overlay the chromatograms for the cotinine and **rac-Cotinine-d3** MRM transitions. The peaks should be perfectly aligned with identical shapes.
- **Step 2: Dilute the Sample.** If the issue occurs in high-concentration samples, try diluting the sample with blank matrix or mobile phase. This reduces the overall concentration of matrix components entering the ion source.[\[23\]](#)
- **Step 3: Re-evaluate Sample Preparation.** A more rigorous cleanup method like SPE is the most robust solution to minimize the overall matrix load, thereby reducing the chance of differential effects.[\[6\]](#)[\[7\]](#)
- **Step 4: Investigate Matrix Lots.** As per FDA and EMA guidance, test multiple (at least 6) sources of matrix to identify if the problem is specific to one or two lots.[\[12\]](#)[\[14\]](#) If so, this highlights the importance of using a pooled matrix for calibrators and QCs that is representative of the study population.

**Q6:** My signal is unexpectedly high in some samples (ion enhancement). What causes this and how do I address it?

Ion enhancement, while less common than suppression, is the increase in analyte signal due to matrix components.[\[2\]](#) It can lead to a dangerous overestimation of the analyte concentration.

Probable Causes:

- Reduced Charge Competition: Some matrix components can surprisingly improve the ionization efficiency of the analyte, perhaps by altering the droplet surface tension in a favorable way or by being easily displaced from the droplet surface.[\[4\]](#)
- Removal of Suppressing Agents: A matrix component could potentially "clean up" the ion source by reacting with or displacing a different component that was causing suppression.
- Isobaric Interference: A co-eluting matrix component may be fragmenting to produce an ion with the same mass as the monitored product ion for cotinine, artificially inflating the signal.

Solutions:

- Step 1: Verify MRM Specificity. Review the MRM transitions. Ensure that you are using at least two transitions for cotinine (one quantifier, one qualifier). The ratio of the qualifier to quantifier peak area should be consistent across all standards and samples. A deviation in this ratio for a specific sample suggests an isobaric interference.[\[24\]](#)
- Step 2: Employ a Cleaner Sample Preparation. Ion enhancement is addressed with the same strategies as ion suppression. Improving sample cleanup via SPE or LLE is the most effective way to remove the interfering components.[\[15\]](#)
- Step 3: Adjust Chromatography. Altering the mobile phase composition or gradient can separate the analyte from the component causing enhancement.[\[18\]](#)

## Part 3: Key Experimental Protocols

A robust method requires quantitative assessment of matrix effects. The following protocol describes the standard industry approach.

### Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This experiment, based on the post-extraction addition method, is the cornerstone of evaluating matrix effects as recommended by regulatory agencies.[13][20]

Objective: To quantitatively measure the degree of ion suppression or enhancement for cotinine and **rac-Cotinine-d3**.

#### Materials:

- Blank biological matrix from at least six different sources/ lots.
- Validated stock solutions of cotinine and **rac-Cotinine-d3**.
- Neat solution (typically mobile phase or reconstitution solvent).
- Your established sample preparation method (e.g., PPT, LLE, or SPE).

#### Procedure:

- Prepare Set A (Analyte in Neat Solution):
  - Take an aliquot of the neat solution.
  - Spike with cotinine and **rac-Cotinine-d3** at two concentrations: a low QC (LQC) and a high QC (HQC) level.
  - Analyze via LC-MS/MS. Record the peak areas for both the analyte and the IS.
- Prepare Set B (Analyte in Post-Extracted Matrix):
  - Take aliquots of blank matrix from each of the six sources.
  - Process these blank samples using your validated sample preparation procedure.
  - After the final step (e.g., after evaporation and before reconstitution), spike the extracted residue with cotinine and **rac-Cotinine-d3** to the same LQC and HQC concentrations as in Set A.

- Analyze via LC-MS/MS. Record the peak areas for the analyte and IS for each of the six matrix lots.
- Calculations:
  - Matrix Factor (MF): Calculate the MF for the analyte and the IS for each lot at each concentration level.  $MF = (\text{Peak Area in Set B}) / (\text{Mean Peak Area in Set A})$ [\[13\]](#)
  - An  $MF < 1$  indicates ion suppression.
  - An  $MF > 1$  indicates ion enhancement.
  - An  $MF = 1$  indicates no matrix effect.
- IS-Normalized Matrix Factor (IS-Normalized MF): This is the most critical value, as it reflects the performance of the compensated method.  $IS\text{-Normalized MF} = (MF \text{ of Analyte}) / (MF \text{ of IS})$ [\[14\]](#)

Acceptance Criteria (per EMA/FDA guidance):

- The %CV of the IS-Normalized MF across the six or more lots of matrix should not be greater than 15%.[\[14\]](#)

## Part 4: Visualization of Concepts & Workflows

Visual aids are crucial for understanding complex analytical processes.

### Diagram 1: Troubleshooting Workflow for Matrix Effects

This diagram outlines the logical steps a scientist should take when diagnosing and resolving matrix effect issues.

[Click to download full resolution via product page](#)

Caption: A decision tree for systematically diagnosing and mitigating matrix effects.

## Diagram 2: Mechanism of Ion Suppression in ESI

This diagram illustrates how matrix components interfere with the analyte ionization process in the electrospray source.



[Click to download full resolution via product page](#)

Caption: How matrix components interfere with analyte ionization in the ESI source.

## References

- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from NorthEast BioLab. [\[Link\]](#)
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [\[Link\]](#)
- Xing, J., & LaCreta, F. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. *Bioanalysis*, 6(1), 87–96. [\[Link\]](#)
- Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. *Rapid Communications in Mass Spectrometry*, 21(24), 4065–4072. [\[Link\]](#)
- Tran, M., & Varees, T. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. *American Laboratory*. [\[Link\]](#)
- Al-Amri, A. J., Smith, M., & Morgan, P. E. (2013). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. *Journal of Chromatographic Science*, 51(8), 731–

737. [\[Link\]](#)

- Al-Amri, A. J., Smith, M., & Morgan, P. E. (2013). Determination of Cotinine by LC–MS–MS with Automated Solid-Phase Extraction. *Journal of Chromatographic Science*, 51(8), 731–737. [\[Link\]](#)
- Al-Amri, A. J., Smith, M., & Morgan, P. E. (2013). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. *Journal of chromatographic science*, 51(8), 731–737. [\[Link\]](#)
- University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. *Sisu@UT*. [\[Link\]](#)
- Pan, J., & Reed-Hrynewich, K. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. *Critical Reviews in Analytical Chemistry*, 45(2), 144–151. [\[Link\]](#)
- Patel, K. N., Jeraj, K. P., Soni, K. B., Patel, P. B., & Shah, D. A. (2012). Matrix effect in bioanalysis: An overview. *International Journal of Pharmaceutical and Phytopharmacological Research*, 1(6), 344-350. [\[Link\]](#)
- Mallock, N., Schulz, T., Malke, S., Laux, P., & Luch, A. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. *Journal of Chromatography B*, 1178, 122736. [\[Link\]](#)
- Dolan, J. W. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. *LCGC International*, 25(6), 332-338. [\[Link\]](#)
- Niessen, W. M. A. (2011). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. *ResearchGate*. [\[Link\]](#)
- ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from ResolveMass Laboratories Inc. [\[Link\]](#)
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [\[Link\]](#)

- Ingelse, B. (2017). The essence of Matrix effects for chromatographic assays. European Bioanalysis Forum. [\[Link\]](#)
- Al-Adl, M. S., Maher, H. M., Al-Shakliah, N. S., & Al-Ghabari, M. F. (2017). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. Tropical Journal of Pharmaceutical Research, 16(1), 211-218. [\[Link\]](#)
- Koba, M., Krol, M., Jelinska, A., & Szczesniak, M. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3'-Hydroxycotinine in Human Plasma Samples. Molecules, 26(10), 2828. [\[Link\]](#)
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). The influence of electrospray ion source design on matrix effects. Journal of the American Society for Mass Spectrometry, 23(10), 1797–1808. [\[Link\]](#)
- Mallock, N., Schulz, T., Malke, S., Laux, P., & Luch, A. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. [\[Link\]](#)
- Mansour, R. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [\[Link\]](#)
- Abdallah, I. A., Hammell, D. C., Stinchcomb, A. L., & Hassan, H. E. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1020, 107–115. [\[Link\]](#)
- McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [\[Link\]](#)
- McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine

Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. *PLOS ONE*, 9(7), e101816. [\[Link\]](#)

- Flora, J. W., Miller, J. H., D'Andrea, F., Smith, D. C., & Brinkman, M. C. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. *Molecules*, 26(11), 3333. [\[Link\]](#)
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from Providion Group. [\[Link\]](#)
- Lee, S. (2017). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. *Separation Science*, powered by LCGC. [\[Link\]](#)
- D'Arienzo, C. J., Stevens, J. C., & Huestis, M. A. (2006). A sensitive and specific assay for the simultaneous quantification of d2-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. *Journal of Chromatography A*, 1137(1), 35–42. [\[Link\]](#)
- Gray, T. R., Shakleya, D. M., & Huestis, M. A. (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. *Journal of analytical toxicology*, 34(7), 393–401. [\[Link\]](#)
- Reddit. (2022). Accounting for the matrix effect. *r/chromatography*. [\[Link\]](#)
- Avram, A. C., Merla, M. I., & Iordache, S. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. *Atmosphere*, 11(9), 1004. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [eijppr.com](http://eijppr.com) [eijppr.com]
- 2. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 3. [s3-ap-southeast-2.amazonaws.com](http://s3-ap-southeast-2.amazonaws.com) [s3-ap-southeast-2.amazonaws.com]
- 4. [nebiolab.com](http://nebiolab.com) [nebiolab.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [chromatographyonline.com](http://chromatographyonline.com) [chromatographyonline.com]
- 9. Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [resolvemass.ca](http://resolvemass.ca) [resolvemass.ca]
- 12. [fda.gov](http://fda.gov) [fda.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [e-b-f.eu](http://e-b-f.eu) [e-b-f.eu]
- 15. [chromatographyonline.com](http://chromatographyonline.com) [chromatographyonline.com]
- 16. [chromatographyonline.com](http://chromatographyonline.com) [chromatographyonline.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There | Separation Science [sepscience.com]
- 18. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- 20. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 21. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC  
[pmc.ncbi.nlm.nih.gov]
- 23. providiongroup.com [providiongroup.com]
- 24. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Matrix Effects in Cotinine Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3183116#matrix-effects-in-cotinine-analysis-with-rac-cotinine-d3]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)